2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid 2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0729819
InChI: InChI=1S/C18H17NO4/c1-12(2)11-23-14-7-5-6-13(10-14)19-17(20)15-8-3-4-9-16(15)18(21)22/h3-10H,1,11H2,2H3,(H,19,20)(H,21,22)
SMILES: CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol

2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid

CAS No.:

Cat. No.: VC0729819

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid -

Specification

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
IUPAC Name 2-[[3-(2-methylprop-2-enoxy)phenyl]carbamoyl]benzoic acid
Standard InChI InChI=1S/C18H17NO4/c1-12(2)11-23-14-7-5-6-13(10-14)19-17(20)15-8-3-4-9-16(15)18(21)22/h3-10H,1,11H2,2H3,(H,19,20)(H,21,22)
Standard InChI Key JQLBBNANQZTKLW-UHFFFAOYSA-N
SMILES CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O
Canonical SMILES CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator